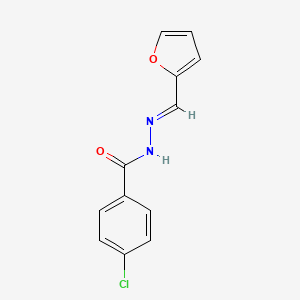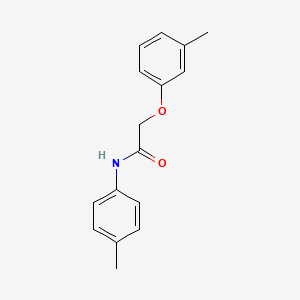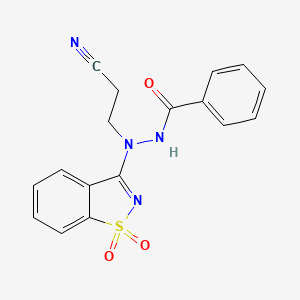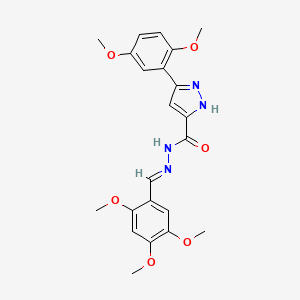![molecular formula C24H26N2O6S B11696223 ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate](/img/structure/B11696223.png)
ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-acétyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-méthylthiophène-3-carboxylate d'éthyle est un composé organique complexe de formule moléculaire C20H18N2O6S Ce composé se distingue par sa structure unique, qui comprend un cycle thiophène, une partie isoindole et un groupe fonctionnel ester.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-acétyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-méthylthiophène-3-carboxylate d'éthyle implique plusieurs étapes :
Formation de la partie isoindole : La partie isoindole peut être synthétisée en faisant réagir l'anhydride phtalique avec l'ester méthylique de la glycine en milieu basique pour former l'intermédiaire, qui est ensuite cyclisé pour produire la structure isoindole.
Fixation du groupe hexanamido : Le groupe hexanamido est introduit en faisant réagir l'intermédiaire isoindole avec le chlorure d'hexanoyle en présence d'une base comme la triéthylamine.
Formation du cycle thiophène : Le cycle thiophène est synthétisé séparément par une série de réactions impliquant l'acétylation et la cyclisation.
Couplage des parties thiophène et isoindole : L'étape finale implique le couplage des parties thiophène et isoindole par la formation d'une liaison amide, généralement à l'aide d'un réactif de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base.
Méthodes de production industrielle
La production industrielle de ce composé n'est pas bien documentée en raison de son utilisation principale dans la recherche. La synthèse suivrait probablement des étapes similaires à celles décrites ci-dessus, avec des optimisations pour l'échelle, le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiophène, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools.
Substitution : Les groupes ester et amide peuvent participer à des réactions de substitution nucléophile, où le groupe éthyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en milieu basique pour faciliter les réactions de substitution.
Produits principaux
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés alcooliques.
Substitution : Divers esters et amides substitués.
Applications de la recherche scientifique
Le 5-acétyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-méthylthiophène-3-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 5-acétyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-méthylthiophène-3-carboxylate d'éthyle n'est pas entièrement compris. Il est supposé interagir avec des cibles moléculaires spécifiques par liaison hydrogène et interactions hydrophobes. La partie isoindole pourrait jouer un rôle crucial dans la liaison aux protéines ou aux acides nucléiques, tandis que le cycle thiophène pourrait être impliqué dans les interactions électroniques .
Applications De Recherche Scientifique
Ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 5-acetyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-methylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The isoindole moiety may play a crucial role in binding to proteins or nucleic acids, while the thiophene ring could be involved in electronic interactions .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoïque
- N-Phtalyl-DL-alanine
- 5-acétyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acétyl]amino}-4-méthyl-3-thiophènecarboxylate d'éthyle
Unicité
Le 5-acétyl-2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]-4-méthylthiophène-3-carboxylate d'éthyle est unique en raison de sa combinaison d'un cycle thiophène et d'une partie isoindole, ce qui lui confère des propriétés électroniques et stériques distinctes. Cela en fait un composé précieux pour l'étude d'interactions moléculaires complexes et le développement de nouveaux matériaux avec des fonctionnalités spécifiques.
Propriétés
Formule moléculaire |
C24H26N2O6S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
ethyl 5-acetyl-2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H26N2O6S/c1-4-32-24(31)19-14(2)20(15(3)27)33-21(19)25-18(28)12-6-5-9-13-26-22(29)16-10-7-8-11-17(16)23(26)30/h7-8,10-11H,4-6,9,12-13H2,1-3H3,(H,25,28) |
Clé InChI |
IKTASVRDXCGKEV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11696146.png)

![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)

![3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11696167.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696178.png)
![(4Z)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696184.png)

![ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)
![4-bromo-N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11696205.png)


